molecular formula C9H6BrF3O3 B3222674 DL-3-bromo-5-(trifluoromethyl)mandelic acid CAS No. 1214339-37-3

DL-3-bromo-5-(trifluoromethyl)mandelic acid

Cat. No.: B3222674
CAS No.: 1214339-37-3
M. Wt: 299.04 g/mol
InChI Key: ONDYSDOPVUUHLQ-UHFFFAOYSA-N
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Description

DL-3-bromo-5-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of mandelic acid, featuring bromine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination and trifluoromethylation of mandelic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

DL-3-bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

DL-3-bromo-5-(trifluoromethyl)mandelic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-3-bromo-5-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(trifluoromethyl)benzoic acid
  • 3-bromo-5-(trifluoromethyl)phenylacetic acid
  • 3-bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

DL-3-bromo-5-(trifluoromethyl)mandelic acid is unique due to its specific combination of bromine and trifluoromethyl groups on the mandelic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYSDOPVUUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857437
Record name [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-37-3
Record name [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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